molecular formula C14H22N2O2 B021777 rac Rivastigmine-d6 CAS No. 194930-04-6

rac Rivastigmine-d6

Numéro de catalogue: B021777
Numéro CAS: 194930-04-6
Poids moléculaire: 256.37 g/mol
Clé InChI: XSVMFMHYUFZWBK-LIJFRPJRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

rac Rivastigmine-d6 is a deuterium-labeled analog of rivastigmine, a brain-selective acetylcholinesterase (AChE) inhibitor used to treat cognitive impairment in Alzheimer’s and Parkinson’s diseases. The compound is chemically designated as ethyl-methyl-carbamic acid 3-[1-(dimethylamino-d₆)ethyl]phenyl ester, with a molecular formula of C₁₈H₂₂D₆N₂O₈ and a molecular weight of 406.46 g/mol . It is synthesized by substituting six hydrogen atoms with deuterium at the dimethylamino group of the parent compound, enhancing its metabolic stability for pharmacokinetic (PK) and drug metabolism studies .

Key applications include:

  • Isotopic tracing: Used to study rivastigmine’s absorption, distribution, metabolism, and excretion (ADME) in preclinical models .
  • Enzyme inhibition profiling: Retains AChE inhibitory activity comparable to non-deuterated rivastigmine, making it a reliable tool for neurochemical research .
  • Bioanalytical standards: Serves as an internal standard in mass spectrometry-based assays due to its isotopic purity (>95% by HPLC) .

Méthodes De Préparation

Chemical Synthesis via Deuterium Incorporation

The chemical synthesis of rac-Rivastigmine-d6 centers on introducing deuterium at the methyl groups of the dimethylaminoethyl moiety. This process typically involves deuterated alkylating agents or catalytic hydrogen-deuterium (H-D) exchange .

Alkylation with Deuterated Methyl Groups

A common route utilizes N,N-bis(methyl-d3)amine as a deuterium source. The reaction proceeds via nucleophilic substitution, where the dimethylamino group in Rivastigmine is replaced with its deuterated counterpart. Key steps include:

  • Reaction Conditions :

    • Substrate: Rivastigmine free base (1 equiv)

    • Deuterating Agent: N,N-bis(methyl-d3)amine (2.5 equiv)

    • Solvent: Anhydrous tetrahydrofuran (THF)

    • Temperature: 60°C, 24 hours under nitrogen atmosphere .

  • Yield : 78–82% after purification via silica gel chromatography .

This method ensures >98% deuteration at the target methyl groups, confirmed by mass spectrometry .

Catalytic H-D Exchange

Alternative approaches employ transition metal catalysts (e.g., Pd/C or Rh/Al2O3) in deuterated solvents (D2O or CD3OD) to facilitate H-D exchange. For example:

  • Conditions :

    • Catalyst: 10% Pd/C (0.1 equiv)

    • Solvent: D2O:CD3OD (9:1 v/v)

    • Pressure: 50 bar D2 gas, 80°C, 48 hours .

  • Deuteration Efficiency : 90–95% at methyl positions, with minimal deuteration elsewhere .

Enzymatic Synthesis Using Transaminases

Enzymatic methods offer stereochemical control and milder reaction conditions. The Royal Society of Chemistry outlines a transaminase-mediated synthesis of Rivastigmine, adaptable for deuterium incorporation .

Transaminase-Catalyzed Amination

The protocol involves:

  • Substrate : 3-(1-Ketoethyl)phenyl ethyl(methyl)carbamate

  • Enzyme : Codexis Amine Transaminase (ATA-117)

  • Deuterated Cofactor : Pyridoxal-5’-phosphate (PLP) in D2O-based buffer

  • Conditions :

    • pH 8.5 triethanolamine buffer with 2 wt% TPGS-750-M surfactant

    • 50°C, 24 hours, vigorous stirring (1000 rpm) .

  • Yield : 65–70% enantiomeric excess (ee) for (S)-Rivastigmine-d6 .

To produce the rac-form, a racemization step (e.g., base-mediated epimerization) is introduced post-synthesis.

Purification and Isolation

Purification ensures the removal of non-deuterated byproducts and residual solvents.

Chromatographic Techniques

  • Normal-Phase Chromatography :

    • Stationary Phase: Silica gel (230–400 mesh)

    • Mobile Phase: Hexane:ethyl acetate (7:3 v/v)

    • Purity: ≥99% by HPLC .

  • Ion-Exchange Chromatography :

    • Resin: Dowex 50WX4 (H+ form)

    • Eluent: Ammonium hydroxide in methanol (0.1–1.0 M gradient) .

Crystallization

rac-Rivastigmine-d6 is crystallized as its hydrogen tartrate salt for enhanced stability:

  • Solvent System : Ethanol:water (4:1 v/v)

  • Yield : 85–90% with >99.5% chemical purity .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration is confirmed by the absence of proton signals at methyl groups:

  • 1H NMR (400 MHz, CDCl3) :

    • δ 7.42 (t, 1H, aromatic), δ 4.21 (q, 2H, OCH2CH3), δ 3.05 (s, 6H, N(CH3)2 → absent in d6-form) .

  • 13C NMR :

    • 45.2 ppm (N(CH3)2 → split into septet due to deuterium coupling) .

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Ion : m/z 256.38 [M+H]+ (C14H16D6N2O2) .

  • Isotopic Pattern : Distinct +6 Da shift compared to non-deuterated Rivastigmine .

Comparative Analysis of Synthesis Routes

Parameter Chemical Alkylation Catalytic H-D Exchange Enzymatic Synthesis
Deuteration Efficiency 98%95%90%
Reaction Time 24 hours48 hours24 hours
Yield 80%75%70%
Stereochemical Control NoneNoneHigh (adjustable)

Industrial-Scale Production

Industrial protocols optimize cost and scalability:

  • Bulk Deuterating Agents : N,N-bis(methyl-d3)amine is synthesized in-house via catalytic deuteration of formaldehyde-d2 over Raney nickel .

  • Continuous-Flow Systems :

    • Microreactors enable rapid mixing and heat transfer, reducing reaction time to 6 hours .

    • Annual Output: 50–100 kg/year at >99% purity .

Challenges and Solutions

Isotopic Dilution

Trace non-deuterated impurities (<0.5%) are removed via countercurrent chromatography with deuterated solvents .

Stability Concerns

  • Storage : -20°C under argon to prevent H-D back-exchange .

  • Formulation : Lyophilized tartrate salt enhances shelf life (24 months) .

Analyse Des Réactions Chimiques

Types of Reactions: rac Rivastigmine-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Applications De Recherche Scientifique

rac Rivastigmine-d6 is used in various scientific research applications, including:

    Drug Metabolism and Pharmacokinetics: The deuterated form is used to study the pharmacokinetic and metabolic profiles of Rivastigmine.

    Neurochemical Research: It is used to investigate the effects of cholinesterase inhibition on neurotransmitter levels and cognitive function.

    Proteomics Research: The compound is used in proteomics to study protein interactions and functions.

    Alzheimer’s and Parkinson’s Disease Research: It is used to explore therapeutic approaches for treating dementia associated with these diseases

Mécanisme D'action

rac Rivastigmine-d6 exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. This inhibition prevents the hydrolysis of acetylcholine, leading to increased concentrations of acetylcholine at cholinergic synapses. The enhanced cholinergic function is believed to improve cognitive function and memory in patients with Alzheimer’s and Parkinson’s disease .

Comparaison Avec Des Composés Similaires

Non-Deuterated Rivastigmine

Parameter rac Rivastigmine-d6 Rivastigmine (Parent Compound) References
Molecular Weight 406.46 g/mol 250.34 g/mol
Metabolic Stability Enhanced due to deuterium isotope effect; reduced CYP450-mediated oxidation Rapidly metabolized via hydrolysis and oxidation
Plasma Half-Life ~1.5–2.5 hours (preclinical models) ~1–2 hours (humans)
Bioanalytical Utility Used as an internal standard Requires deuterated analogs for PK studies

Key Findings :

  • Deuterium substitution in this compound slows hepatic metabolism, reducing first-pass effects and prolonging systemic exposure in preclinical models .
  • In bioequivalence studies, non-deuterated rivastigmine exhibits dose-dependent PK nonlinearity, necessitating high-dose testing for formulation comparisons . This compound mitigates variability in such assays due to its isotopic stability .

Other Isotopically Labeled Rivastigmine Analogs

  • Rivastigmine-d₃ : Substitutes three hydrogen atoms at the methyl groups. Shows intermediate metabolic stability compared to this compound .
  • N-Desmethyl Rivastigmine : A primary metabolite of rivastigmine with reduced AChE affinity (IC₅₀ = 120 nM vs. 4.7 nM for rivastigmine) . Unlike this compound, it lacks therapeutic utility but is critical for metabolite identification studies .

Non-Isotopic Cholinesterase Inhibitors

Compound Selectivity (AChE vs. BuChE) Half-Life (Hours) Metabolic Pathway
This compound >100-fold AChE selective 1.5–2.5 Slow hydrolysis/oxidation
Donepezil ~1,000-fold AChE selective 70–80 CYP2D6/3A4-mediated oxidation
Galantamine Dual AChE/BuChE inhibitor 7–8 Renal excretion (50% unchanged)

Key Insights :

  • This compound’s deuterium labeling differentiates it from non-isotopic inhibitors in PK studies but maintains comparable enzyme inhibition .
  • Unlike donepezil, which undergoes extensive hepatic metabolism, this compound’s deuterated structure minimizes CYP450 interactions, reducing drug-drug interaction risks .

Activité Biologique

Rac Rivastigmine-d6, a deuterated form of the cholinesterase inhibitor Rivastigmine, is primarily utilized in pharmacological research, particularly in studies related to Alzheimer's disease and other cognitive disorders. Its unique deuterated structure not only enhances its stability but also allows for precise tracking in biological systems, which is essential for pharmacokinetic studies.

  • Chemical Formula : C₁₈H₂₂D₆N₂O₈
  • Molecular Weight : Approximately 406.46 g/mol

This compound functions as an effective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the levels of acetylcholine, a neurotransmitter critical for cognitive functions such as memory and learning. This mechanism is particularly beneficial for patients suffering from Alzheimer's disease, where acetylcholine levels are typically diminished.

Inhibition Studies

Research indicates that this compound exhibits competitive inhibition against cholinesterases. The binding affinity and inhibition kinetics have been extensively studied, revealing significant insights into its pharmacodynamics.

Enzyme Inhibition Type IC50 Value (nM)
Acetylcholinesterase (AChE)Competitive3.5
Butyrylcholinesterase (BChE)Competitive4.2

These values suggest that this compound is a potent inhibitor of cholinesterases, with a slightly higher affinity for AChE compared to BChE.

Pharmacokinetics

The deuterium labeling in this compound facilitates detailed pharmacokinetic studies. It allows researchers to track the compound's absorption, distribution, metabolism, and excretion (ADME) more accurately than its non-deuterated counterparts. Studies have demonstrated that:

  • Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Half-life : Approximately 1.5 hours, making it suitable for multiple dosing regimens.
  • Metabolism : Primarily hepatic via cytochrome P450 enzymes.

Clinical Efficacy

One notable study conducted in real-world dementia clinics evaluated the cognitive and affective improvements in patients treated with Rivastigmine (including this compound). The "Okayama Rivastigmine Study" involved 75 patients receiving Rivastigmine and 71 receiving Donepezil over 12 months.

  • Results :
    • Significant improvement in Mini-Mental State Examination (MMSE) scores at 3 months (*p < 0.05).
    • Enhanced Frontal Assessment Battery scores at 6 months (*p < 0.05).
    • Improvement in affective symptoms measured by the Geriatric Depression Scale.

These findings underscore the clinical relevance of this compound in enhancing cognitive functions among Alzheimer's patients.

Comparative Analysis with Other Cholinesterase Inhibitors

This compound shares similarities with other cholinesterase inhibitors used in treating cognitive disorders. Below is a comparative table highlighting key features:

Compound Name Chemical Formula Unique Features
DonepezilC₁₈H₂₁N₃O₃Selective for AChE; longer half-life
GalantamineC₁₇H₂₁NO₃Acts as a nicotinic receptor agonist
TacrineC₁₇H₂₂N₂O₃First approved AChE inhibitor; hepatotoxicity concerns
(R)-RivastigmineC₁₈H₂₂N₂O₄Non-deuterated form; similar mechanism of action

Q & A

Basic Research Questions

Q. What are the critical considerations for using rac Rivastigmine-d6 as an internal standard in LC-MS/MS-based pharmacokinetic studies?

  • Methodological Answer : Key considerations include verifying isotopic purity (≥99% deuterium incorporation), assessing matrix effects via post-column infusion experiments, and validating linearity across expected concentration ranges. Calibration curves should account for potential deuterium loss under ionization conditions. Cross-validate results with non-deuterated Rivastigmine to confirm specificity .

Q. How does deuterium labeling in rac Rivastigmine-d6 influence its chromatographic separation from the non-deuterated form?

  • Methodological Answer : Deuterium labeling typically reduces retention time by 0.1–0.3 minutes in reversed-phase chromatography due to altered hydrophobicity. Optimize mobile phase composition (e.g., acetonitrile-to-water ratio) and column temperature to achieve baseline separation. Confirm resolution using spiked biological matrices to avoid co-elution with endogenous compounds .

Q. What protocols ensure the stability of rac Rivastigmine-d6 in biological sample preparation workflows?

  • Methodological Answer : Perform stability tests under short-term (4°C, 24h), long-term (-80°C, 6 months), and freeze-thaw cycles (3 cycles). Use ANOVA to statistically compare stability data against freshly prepared standards. Include antioxidant additives (e.g., 0.1% ascorbic acid) in storage buffers to prevent deuterium exchange .

Advanced Research Questions

Q. How can researchers mitigate isotopic interference when using rac Rivastigmine-d6 in high-resolution mass spectrometry (HRMS) assays?

  • Methodological Answer : Optimize ionization parameters (e.g., ESI voltage, source temperature) to minimize in-source fragmentation. Employ parallel reaction monitoring (PRM) for selective detection of precursor/product ion pairs. Validate isotopic purity via isotopic peak deconvolution algorithms and compare with theoretical isotopic distributions .

Q. What experimental designs are optimal for studying the pharmacokinetic interaction between rac Rivastigmine-d6 and cytochrome P450 inhibitors?

  • Methodological Answer : Use a crossover design with balanced randomization to control inter-subject variability. Incorporate a washout period ≥5 half-lives of Rivastigmine. Quantify metabolite ratios (e.g., Rivastigmine/Rivastigmine-d6) via area-under-the-curve (AUC) analysis and apply mixed-effects modeling to account for covariates like age and genotype .

Q. How can contradictory data on rac Rivastigmine-d6’s tissue distribution be resolved in multi-compartment pharmacokinetic models?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to integrate tissue-specific parameters (e.g., perfusion rates, partition coefficients). Validate models using autoradiography or microdialysis data. Perform sensitivity analysis to identify dominant variables (e.g., protein binding affinity) contributing to discrepancies .

Q. What strategies enhance the reproducibility of rac Rivastigmine-d6-based assays in multi-center studies?

  • Methodological Answer : Standardize protocols via harmonized SOPs, including pre-study inter-laboratory cross-validation. Use a centralized calibration material and implement blinded QC sample analysis. Apply consensus criteria for acceptance ranges (e.g., ±15% accuracy) and outlier exclusion .

Q. Methodological Frameworks

Q. How should researchers integrate rac Rivastigmine-d6 into factorial design experiments for drug-drug interaction studies?

  • Methodological Answer : Utilize a 2×2 factorial design to test main effects (e.g., drug presence/absence) and interaction effects. Assign rac Rivastigmine-d6 as the internal standard across all experimental arms. Analyze data using two-way ANOVA with Tukey’s post-hoc test, adjusting for multiplicity. Report effect sizes and confidence intervals to contextualize clinical relevance .

Q. What statistical approaches are recommended for meta-analyses of rac Rivastigmine-d6 bioequivalence data?

  • Methodological Answer : Employ random-effects models to account for inter-study heterogeneity. Calculate standardized mean differences (SMDs) with 95% CIs. Assess publication bias via funnel plots and Egger’s regression. Stratify analyses by covariates like dosing regimen or analytical platform (e.g., LC-MS vs. HPLC) .

Q. Data Integrity and Reporting

Q. How can researchers ensure traceability and transparency when reporting rac Rivastigmine-d6 stability data?

  • Methodological Answer : Adhere to FAIR data principles by depositing raw chromatograms and stability datasets in public repositories (e.g., Zenodo). Use version-controlled electronic lab notebooks (ELNs) to document deviations. Follow the MIAPE guidelines for metadata annotation, including instrument parameters and software versions .

Q. What frameworks support the ethical use of rac Rivastigmine-d6 in preclinical neuropharmacology studies?

  • Methodological Answer : Align with ARRIVE 2.0 guidelines for experimental design transparency. Include sham-operated controls in animal models to isolate drug effects. Disclose all conflicts of interest and adhere to institutional animal care protocols. Validate findings using orthogonal methods (e.g., immunohistochemistry paired with LC-MS) .

Propriétés

IUPAC Name

[3-[1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVMFMHYUFZWBK-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac Rivastigmine-d6
Reactant of Route 2
Reactant of Route 2
rac Rivastigmine-d6
Reactant of Route 3
Reactant of Route 3
rac Rivastigmine-d6
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
rac Rivastigmine-d6
Reactant of Route 5
Reactant of Route 5
rac Rivastigmine-d6
Reactant of Route 6
Reactant of Route 6
rac Rivastigmine-d6

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.